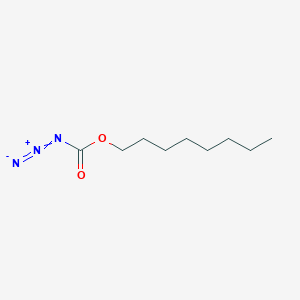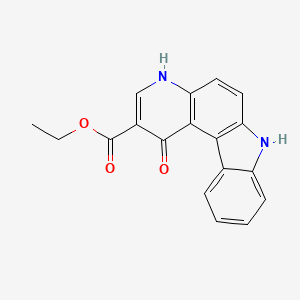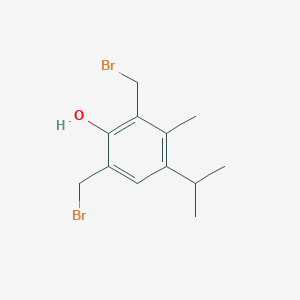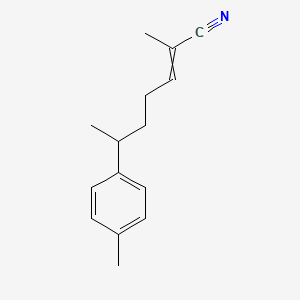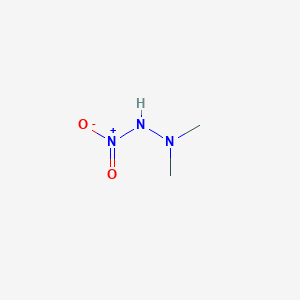
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine-2,5-dione moiety. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and biological activity
Métodos De Preparación
The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-phenylthiazole-2-amine with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are explored in preclinical studies for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by binding to active sites or altering enzyme activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug that also features a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole moiety.
The uniqueness of this compound lies in its specific combination of the thiazole ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113408-24-5 |
|---|---|
Fórmula molecular |
C13H10N2O2S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H10N2O2S/c16-11-6-7-12(17)15(11)13-14-10(8-18-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
AAQGHVJCCUYUNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


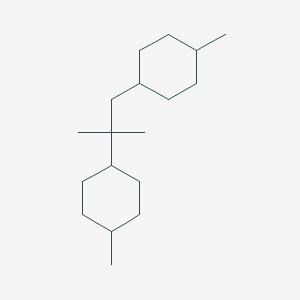
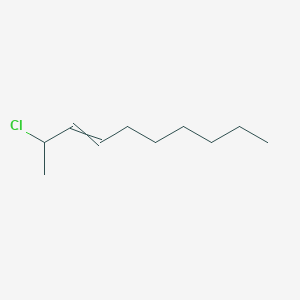
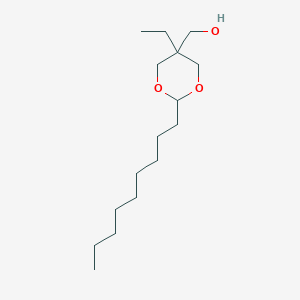
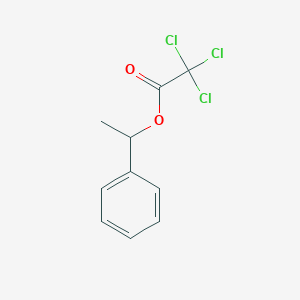

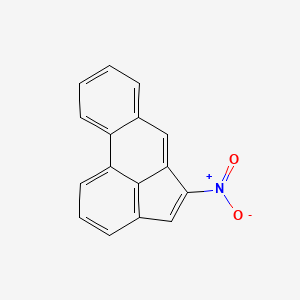
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
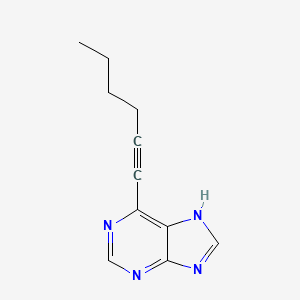
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
